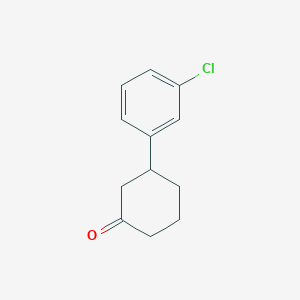
3-(3-Chlorophenyl)cyclohexanone
描述
3-(3-Chlorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13ClO. It is a derivative of cyclohexanone, where a chlorine atom is substituted at the meta position of the phenyl ring attached to the cyclohexanone core. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
作用机制
Target of Action
It’s structurally similar to ketones, which are known to react with nucleophiles such as nitrogen and oxygen .
Mode of Action
For instance, ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
For example, ketones are involved in various biochemical reactions, including the formation of oximes and hydrazones .
Pharmacokinetics
For instance, ketamine, a related compound, has a plasma half-life of 79 ±8 min .
Result of Action
For example, the reaction of ketones with nucleophiles can lead to the formation of various products, including oximes and hydrazones .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)cyclohexanone typically involves the reaction of 3-chlorophenylboronic acid with 2-cyclohexen-1-one. This reaction is often carried out in the presence of a palladium catalyst under Suzuki coupling conditions . Another method involves the Friedel-Crafts acylation of 3-chlorobenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions: 3-(3-Chlorophenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: this compound can be converted to 3-(3-chlorophenyl)cyclohexanol or 3-(3-chlorophenyl)cyclohexanoic acid.
Reduction: The reduction can yield 3-(3-chlorophenyl)cyclohexanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
科学研究应用
3-(3-Chlorophenyl)cyclohexanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing to evaluate its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and dyes.
相似化合物的比较
Cyclohexanone: A simpler analog without the chlorophenyl group.
3-(4-Chlorophenyl)cyclohexanone: Similar structure but with the chlorine atom at the para position.
3-(2-Chlorophenyl)cyclohexanone: Chlorine atom at the ortho position.
Uniqueness: 3-(3-Chlorophenyl)cyclohexanone is unique due to the position of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties .
属性
IUPAC Name |
3-(3-chlorophenyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHQJQHWCDIFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457957 | |
| Record name | 3-(3-CHLOROPHENYL)CYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335259-42-2 | |
| Record name | 3-(3-CHLOROPHENYL)CYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B3024546.png)


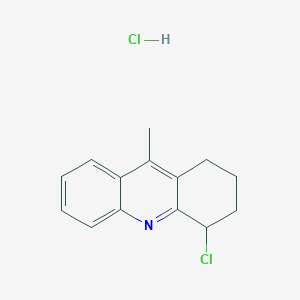
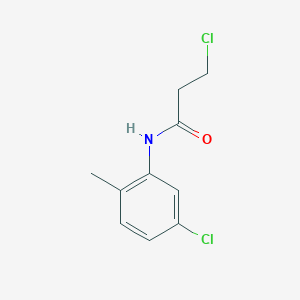

![7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3024557.png)
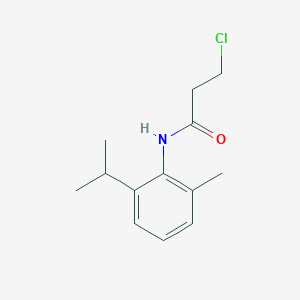
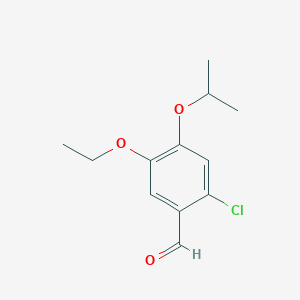
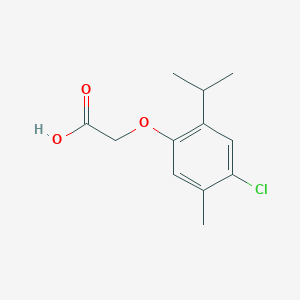
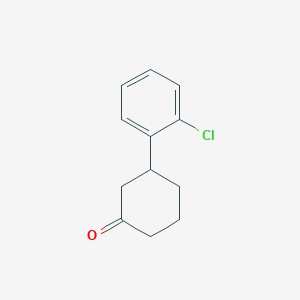
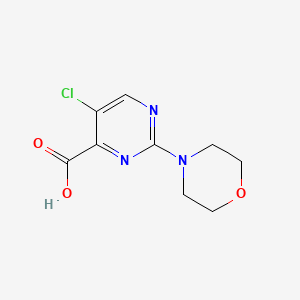
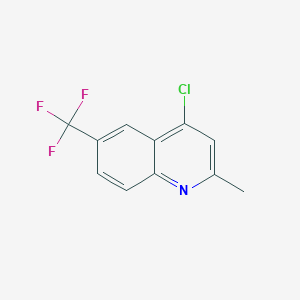
![4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B3024565.png)
